Product packaging for 3,6-Dibromo-2,4-difluorobenzaldehyde(Cat. No.:CAS No. 1160573-51-2)

3,6-Dibromo-2,4-difluorobenzaldehyde

Numéro de catalogue: B1422560
Numéro CAS: 1160573-51-2
Poids moléculaire: 299.89 g/mol
Clé InChI: INWNDQDVNWEPAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Dibromo-2,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H2Br2F2O and a molecular weight of 299.90 . It is characterized by its CAS Number 1160573-51-2 . This compound serves as a versatile and valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystal materials . The strategic placement of two bromine atoms and two fluorine atoms on the benzaldehyde ring creates a multi-functionalized aromatic system. The bromine atoms act as excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the electron-withdrawing fluorine atoms can enhance metabolic stability and influence the lipophilicity of resultant molecules, while the aldehyde group provides a handle for further derivatization into alcohols, amines, or carboxylic acids . This unique combination of features makes it a crucial intermediate for researchers constructing complex molecular architectures. The product is offered with a typical purity of 95% and requires cold-chain transportation and storage in an inert atmosphere at 2-8°C to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Br2F2O B1422560 3,6-Dibromo-2,4-difluorobenzaldehyde CAS No. 1160573-51-2

Propriétés

IUPAC Name

3,6-dibromo-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWNDQDVNWEPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289751
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-51-2
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Bromination of Difluorotoluene Derivatives

A common route involves the bromination of 2,6-difluorotoluene to yield 2,6-dibromo-3,5-difluorotoluene, which can then be oxidized to the corresponding aldehyde. According to industrial and research protocols:

  • Reagents: Hydrobromic acid and hydrogen peroxide are used as brominating agents.
  • Conditions: The reaction is performed under lighting conditions to facilitate radical bromination.
  • Workup: The reaction mixture is washed with saturated sodium sulfite solution and water, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.
  • Yield: High yields are reported with good selectivity for dibromination at the desired positions.

This method is scalable and used in industrial production, often employing continuous flow reactors for efficiency.

Oxidation of Bromodifluorotoluene to Benzaldehyde

Following bromination, the methyl group of the dibromo-difluorotoluene is oxidized to the aldehyde group:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
  • Reaction: The methyl group is converted to the aldehyde or carboxylic acid, depending on conditions.
  • Yields and Purity: Controlled oxidation conditions yield 3,6-dibromo-2,4-difluorobenzaldehyde with high purity suitable for further applications.

Direct Formylation via Metalation and Electrophilic Substitution

An alternative approach involves direct formylation of bromodifluorobenzene derivatives by metalation followed by reaction with formylating agents:

  • Metalation: Treatment of 3,5-difluorobromobenzene with lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures (-70 °C) generates the aryllithium intermediate.
  • Formylation: Subsequent addition of N-formylpiperidine or N,N-dimethylformamide (DMF) introduces the aldehyde group.
  • Workup: Acidification and extraction yield the desired aldehyde.
  • Yields: Reported yields reach approximately 78% with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dibromo-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while oxidation and reduction can produce carboxylic acids and alcohols, respectively.

Applications De Recherche Scientifique

Organic Synthesis

3,6-Dibromo-2,4-difluorobenzaldehyde serves as a crucial building block in organic synthesis:

  • Precursor for Complex Molecules : It is utilized to synthesize pharmaceuticals and agrochemicals due to its reactive aldehyde functional group.
  • Material Science : The compound can be incorporated into polymer formulations and specialty chemicals.

Biological Research

While specific biological activity data for this compound is limited, related compounds exhibit significant biological properties:

  • Antimicrobial Activity : Halogenated benzaldehydes are known for their antimicrobial and antifungal activities. The electronegativity of bromine and fluorine may enhance these properties by stabilizing reactive intermediates in biological systems.
  • Pharmacological Studies : Research indicates that compounds with similar structures may possess therapeutic potential against various diseases.

Case Studies

Several studies highlight the applications of this compound in various contexts:

  • Structural Analog Studies : Research on structurally similar compounds has shown that fluorination increases lipophilicity and receptor affinity, enhancing biological activity.
    Compound NameStructural FeaturesNotable Differences
    1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amineContains one fluorine atomLess lipophilic than the difluoro variant
    1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amineFluorine at para positionDifferent receptor interaction profile
    1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amineChlorine instead of fluorinePotentially different biological activity
  • In Vitro Studies : Compounds sharing structural features with this compound have been tested for their inhibitory effects on cell proliferation and viability.

Mécanisme D'action

The mechanism of action of 3,6-Dibromo-2,4-difluorobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine and fluorine atoms enhance its binding affinity and specificity, making it a valuable tool in biochemical research. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Halogenated Benzaldehydes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substitutions Density (g/cm³) Applications/Notes
3,6-Dibromo-2,4-difluorobenzaldehyde 1160573-51-2 C₇H₂Br₂F₂O 283.90 Br (3,6); F (2,4) ~2.05* Intermediate for antitumor agents
6-Bromo-3-chloro-2,4-difluorobenzaldehyde 1160573-22-7 C₇H₂BrClF₂O 239.45 Br (6); Cl (3); F (2,4) N/A Used in heterocyclic synthesis
3-Bromo-2,4-difluorobenzaldehyde 1326714-93-5 C₇H₃BrF₂O 221.00 Br (3); F (2,4) N/A Building block for fluorinated dyes
2-Bromo-4,6-difluorobenzaldehyde 154650-59-6 C₇H₃BrF₂O 221.00 Br (2); F (4,6) N/A Precursor for PET imaging agents
3,6-Dibromo-2-fluorobenzaldehyde 870703-68-7 C₇H₃Br₂FO 281.91 Br (3,6); F (2) 2.047 Antifungal agent intermediate
3-Chloro-2,4-difluorobenzaldehyde 127675-46-1 C₇H₃ClF₂O 176.55 Cl (3); F (2,4) 1.453 Agrochemistry intermediate

*Estimated based on analog 3,6-Dibromo-2-fluorobenzaldehyde .

Key Differences and Trends

Substitution Effects :

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and bulkiness (e.g., this compound vs. 3-Chloro-2,4-difluorobenzaldehyde) enhance steric hindrance and alter reactivity in cross-coupling reactions .
  • Fluorine Positioning : Fluorine at positions 2 and 4 (meta/para to aldehyde) improves thermal stability compared to ortho-substituted analogs like 2-Bromo-4,6-difluorobenzaldehyde .

Chlorinated derivatives (e.g., 6-Bromo-3-chloro-2,4-difluorobenzaldehyde) exhibit lower reactivity in nucleophilic aromatic substitution compared to brominated counterparts .

Application-Specific Performance :

  • This compound is preferred in anticancer drug development due to its dual bromine sites enabling bifunctional ligand design .
  • 3-Chloro-2,4-difluorobenzaldehyde is cost-effective for large-scale agrochemical production but lacks the versatility of brominated analogs .

Activité Biologique

3,6-Dibromo-2,4-difluorobenzaldehyde (DBDFB) is an aromatic aldehyde characterized by its unique combination of halogen substituents, specifically two bromine and two fluorine atoms. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBDFB, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7_7H2_2Br2_2F2_2O
  • Molecular Weight : Approximately 299.90 g/mol
  • Structure : Contains a benzene ring with a formyl group (-CHO), which is crucial for its reactivity and biological interactions.

The biological effects of DBDFB are hypothesized to be mediated through interactions with specific molecular targets such as enzymes or receptors. The aldehyde functional group can participate in nucleophilic addition reactions, potentially leading to the modification of biomolecules .

Structure-Activity Relationship (SAR)

The structure-activity relationship of DBDFB has been explored through comparative analysis with similar compounds. For instance:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-Bromo-2,6-difluorobenzaldehydeC7_7H4_4BrF2_2OOne bromine and two fluorinesModerate antimicrobial
3,4-DifluorobenzaldehydeC7_7H4_4F2_2OTwo fluorinesAnticancer activity observed
4-Bromo-2,5-difluorobenzaldehydeC7_7H4_4BrF2_2OVariation in bromine placementAntimicrobial effects noted

Research indicates that the introduction of halogens can significantly enhance the potency of these compounds against various biological targets .

Case Studies

  • Anticancer Activity
    A study investigating the effects of halogenated benzaldehydes on cancer cell lines found that certain derivatives exhibited potent cytotoxicity. For example, compounds similar to DBDFB were tested against human cancer cell lines, resulting in significant inhibition of cell proliferation at low micromolar concentrations .
  • Enzyme Interaction Studies
    Research on enzyme interactions revealed that halogenated benzaldehydes could act as inhibitors for certain enzymes involved in metabolic pathways. The lipophilicity of these compounds often correlates with their ability to penetrate cellular membranes and exert biological effects .

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, DBDFB may serve as a lead compound for drug discovery efforts targeting:

  • Antimicrobial agents : Exploiting its potential against resistant strains.
  • Anticancer therapies : Developing derivatives that enhance selectivity and efficacy against tumor cells.
  • Chemical probes : Investigating enzyme mechanisms in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,6-Dibromo-2,4-difluorobenzaldehyde?

  • Methodological Answer : The compound can be synthesized via halogenation and formylation of a fluorinated benzene precursor. For example, bromination of 2,4-difluorobenzaldehyde using bromine in acetic acid or HBr under controlled temperature (0–5°C) yields intermediates, followed by regioselective bromination using N-bromosuccinimide (NBS) in CCl₄ . Low-temperature lithiation (e.g., n-BuLi at -78°C in diethyl ether) followed by quenching with DMF or other aldehydic sources may also introduce the aldehyde group .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm substitution patterns and purity. For example, the aldehyde proton typically appears as a singlet at δ ~10.0 ppm, while fluorine atoms split signals due to coupling .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI or EI ionization verifies molecular weight (MW = 293.91 g/mol) and isotopic patterns from bromine .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially when synthesizing derivatives (e.g., Schiff bases or coordination complexes) .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

  • Methodological Answer : The aldehyde group is prone to oxidation. Storage under inert atmospheres (N₂/Ar) at -20°C in amber vials is recommended. Degradation can be monitored via TLC (silica gel, hexane/ethyl acetate) or periodic NMR analysis. Contamination by moisture or acids accelerates decomposition, necessitating strict anhydrous handling .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a key intermediate for fluorinated drug candidates, such as kinase inhibitors or antimicrobial agents. The bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability and bioavailability .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during derivatization?

  • Methodological Answer : Steric and electronic effects dominate reactivity. For example, bromination favors the para position relative to electron-withdrawing groups (e.g., -CHO). Computational modeling (DFT calculations) predicts charge distribution and guides reagent selection (e.g., using Lewis acids like FeCl₃ to direct substitution) .

Q. What strategies mitigate instability during catalytic coupling reactions (e.g., Suzuki or Ullmann)?

  • Methodological Answer : Protecting the aldehyde group as an acetal or oxime before coupling prevents side reactions. Pd-based catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) in THF/water mixtures (60°C, 12–24 hrs) improve yields. Post-reaction deprotection with HCl/MeOH regenerates the aldehyde .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Molecular docking (AutoDock Vina) and quantum mechanical simulations (Gaussian 16) model interactions with enzymes or catalysts. SMILES notation (e.g., FC1=C(C(=O)C=C(C(F)=C1Br)Br)F) from PubChem facilitates input for software .

Q. What contradictions exist in literature data regarding the compound’s biological activity?

  • Methodological Answer : Discrepancies in IC₅₀ values for antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability or solvent effects). Standardized protocols (CLSI guidelines) and dose-response curves with controls (e.g., DMSO solubility limits) improve comparability .

Q. What are the challenges in crystallizing derivatives of this compound?

  • Methodological Answer : High halogen content often leads to dense, poorly diffracting crystals. Slow vapor diffusion (e.g., hexane into CH₂Cl₂) or co-crystallization with larger aromatic moieties (e.g., triphenylphosphine) enhances crystal quality. Synchrotron X-ray sources may resolve weak diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-2,4-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-2,4-difluorobenzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.